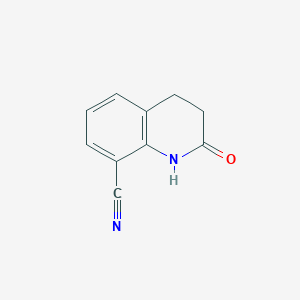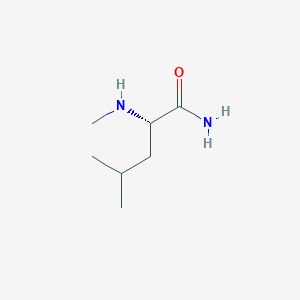![molecular formula C15H12BrNO2 B3242057 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 150000-18-3](/img/structure/B3242057.png)
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
Descripción general
Descripción
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C15H12BrNO2 and its molecular weight is 318.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
- A study by Struga et al. (2007) synthesized and evaluated new derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione for pharmacological activities, including antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi of the Candida species, and anti-HIV-1 activity in MT-4 cells (Struga et al., 2007).
Synthesis of Derivatives as Potential Beta-Adrenolytics
- Kossakowski and Wojciechowska (2006) synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, investigating their potential as beta-adrenolytics by evaluating affinities at beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).
Spectroscopic and Quantum Chemical Studies
- Renjith et al. (2014) conducted spectroscopic investigations (FT-IR, FT-Raman) and quantum chemical calculations on derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, providing insights into the molecular structure, vibrational frequencies, and charge transfer within these molecules (Renjith et al., 2014).
Synthesis of Amino Derivatives for Antipsychotic and Anti-HIV Activity
- A study by Kossakowski et al. (2006) prepared amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, with an expectation of antipsychotic and/or anti-HIV activity. The molecular structure of one of the derivatives was confirmed by X-ray analysis, and cytotoxicity and anti-HIV activity were determined (Kossakowski et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC) . These targets play a crucial role in the regulation of calcium influx in neurons, which is a key factor in neuronal excitability and neurodegeneration .
Mode of Action
The compound interacts with its targets by modulating their activity. It acts as a blocker for both NMDA receptors and VGCC . By blocking these channels, the compound prevents the excessive influx of calcium ions into the neurons, thus helping to maintain calcium homeostasis .
Biochemical Pathways
The compound affects the glutamate-mediated excitotoxic pathway . In conditions of excessive glutamate release, NMDA receptors and VGCC are overactivated, leading to an excessive influx of calcium ions. This can disrupt calcium homeostasis and lead to neuronal damage and death . By blocking these channels, the compound helps to prevent excitotoxicity and protect neurons .
Result of Action
The compound’s action results in the protection of neurons from excitotoxic damage. By blocking NMDA receptors and VGCC, it prevents excessive calcium influx and helps to maintain calcium homeostasis . This can prevent neuronal damage and death, and potentially slow down the progression of neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to alterations in the metabolism of other compounds, highlighting the importance of this compound in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse outcomes. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These findings underscore the importance of careful dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it has been shown to affect the metabolism of fatty acids and amino acids by modulating the activity of key enzymes in these pathways. These interactions highlight the compound’s potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, it has been observed to preferentially accumulate in the liver and kidneys, which may contribute to its hepatotoxic and nephrotoxic effects at high doses. Understanding the transport and distribution mechanisms of this compound is crucial for predicting its pharmacokinetics and potential therapeutic applications .
Propiedades
IUPAC Name |
4-(3-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-2-1-3-11(7-10)17-14(18)12-8-4-5-9(6-8)13(12)15(17)19/h1-5,7-9,12-13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSQPCJPUUPAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)
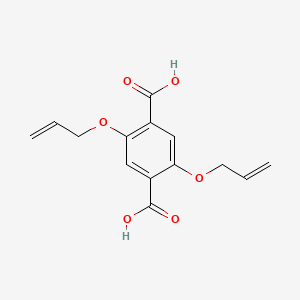

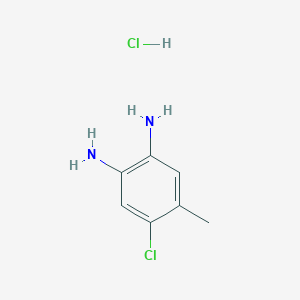
![3-(4-Methoxyphenyl)-3-phenylbenzo[f]chromene](/img/structure/B3242008.png)
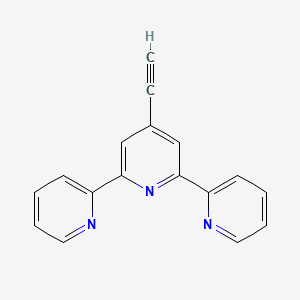
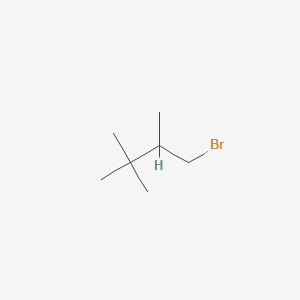
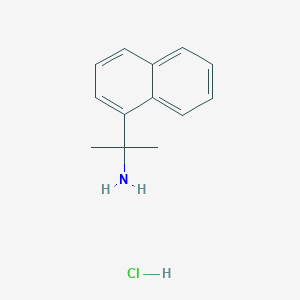
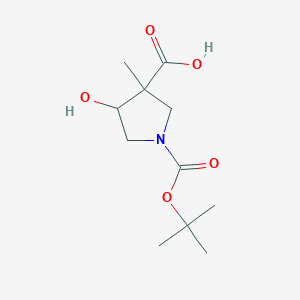
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6S)-, compd. with (2R)-2-amino-1-butanol (1:1)](/img/structure/B3242037.png)
